molecular formula C12H23NO3 B6231364 tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate CAS No. 1896590-02-5

tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate

Cat. No.: B6231364
CAS No.: 1896590-02-5
M. Wt: 229.3
InChI Key:
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Description

tert-Butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H23NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and tert-butyl esters.

    Reaction Conditions: The reaction conditions often include the use of specific solvents, catalysts, and temperature control to facilitate the desired chemical transformations.

    Protection and Deprotection: Protecting groups may be used to selectively modify certain functional groups during the synthesis, followed by deprotection to obtain the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity. The process may also include quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed in hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: tert-Butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various chemical reactions.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.

    Biological Studies: It can be used in studies related to enzyme interactions and metabolic pathways.

Industry:

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Chemical Manufacturing: It is used in the production of various chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate
  • tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate

Comparison:

  • Structural Differences: While similar in structure, these compounds may have different functional groups or ring structures, leading to variations in their chemical properties and reactivity.
  • Unique Properties: tert-Butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate’s unique combination of functional groups makes it distinct in terms of its potential applications and reactivity.

Properties

CAS No.

1896590-02-5

Molecular Formula

C12H23NO3

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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